

Technical Monograph: (3-Chlorophenyl)(indolin-1-yl)methanone

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Compound of Interest

Compound Name: (3-Chlorophenyl)(indolin-1-yl)methanone

CAS No.: 330468-96-7

Cat. No.: B404998

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N-Aroylindoline Scaffold for Conformational Restriction in Ligand Design[1]

Part 1: Executive Technical Summary[1]

(3-Chlorophenyl)(indolin-1-yl)methanone is a bicyclic amide pharmacophore used to probe the steric and electronic requirements of receptor binding pockets. Chemically, it consists of a dihydroindole (indoline) ring fused to a 3-chlorobenzoyl moiety via an amide linkage.

Unlike flexible diethylamides, the indoline ring locks the nitrogen lone pair into conjugation with the aromatic system while restricting the rotation of the N-alkyl substituents. This "conformational locking" makes this molecule a valuable probe for GPCR allosteric modulators (specifically P2X7 and CB1/CB2 pathways) and Kinase inhibitors (c-Src/BCR-ABL isosteres).

Core Physicochemical Specifications

Property	Value / Descriptor	Relevance
IUPAC Name	(3-Chlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone	Standard nomenclature
Molecular Formula	C ₁₅ H ₁₂ ClNO	Stoichiometry
Molecular Weight	257.72 g/mol	Fragment-like (<300 Da)
cLogP	3.4 – 3.8	High lipophilicity (CNS penetrant)
H-Bond Acceptors	1 (Carbonyl Oxygen)	Interaction point
H-Bond Donors	0	Lack of NH facilitates membrane permeability
Rotatable Bonds	1 (Ar–CO bond)	Restricted conformation (High rigidity)
Topological PSA	~20 Å ²	Excellent passive permeability

Part 2: Structural Logic & Pharmacophore Analysis[1]

The utility of this molecule lies in its ability to force the amide bond into a specific geometry.

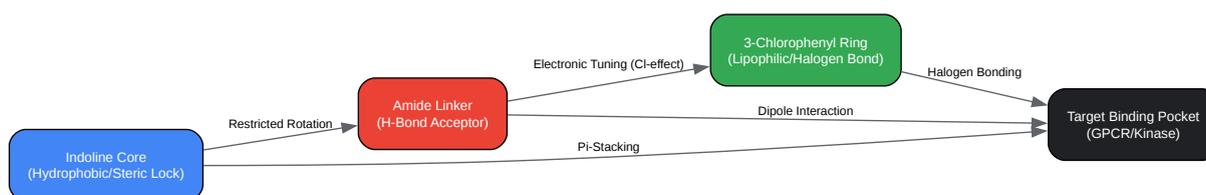
The "Indoline Twist" Effect

In standard N-phenyl benzamides, the amide bond can rotate, and the phenyl ring can adopt multiple dihedral angles. In **(3-Chlorophenyl)(indolin-1-yl)methanone**, the five-membered nitrogenous ring forces the amide nitrogen to be pyramidalized or strictly planar depending on resonance, but significantly restricts the "flip" of the alkyl chain.

Key Mechanistic Advantages:

- Entropy Reduction: By pre-organizing the ligand into a bioactive conformation, the entropic penalty upon binding to a protein target (e.g., 11-HSD1 or P2X7) is minimized.

- Metabolic Stability: The indoline ring protects the nitrogen from oxidative dealkylation (a common clearance pathway for diethylamines).
- -Stacking: The fused benzene ring of the indoline provides an additional platform for - interactions with aromatic residues (Phe, Trp, Tyr) in the binding pocket.



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Figure 1: Pharmacophore dissection showing the functional role of each substructure in ligand-target binding.

Part 3: Synthetic Methodology (Self-Validating Protocol)

This protocol utilizes a Schotten-Baumann acylation under anhydrous conditions to prevent hydrolysis of the acid chloride.

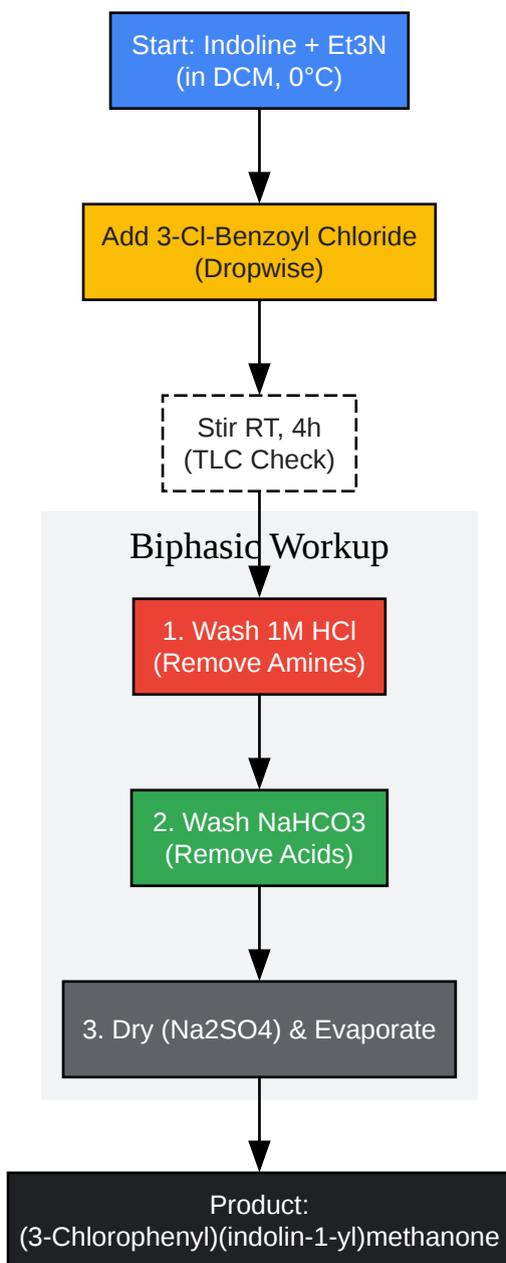
Reagents & Materials[3][4][5][6][7]

- Substrate: Indoline (2,3-dihydro-1H-indole) [CAS: 496-15-1][1]
- Reagent: 3-Chlorobenzoyl chloride [CAS: 618-46-2][1]
- Base: Triethylamine (Et₃N) or Pyridine (anhydrous)
- Solvent: Dichloromethane (DCM), anhydrous

- Quench: 1M HCl, Sat. NaHCO₃

Step-by-Step Workflow

- Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (). Add Indoline (1.0 equiv, e.g., 5.0 mmol) and dry DCM (20 mL).
- Base Addition: Add Triethylamine (1.2 equiv) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm.
- Acylation: Dropwise add 3-Chlorobenzoyl chloride (1.1 equiv) dissolved in 5 mL DCM over 15 minutes.
 - Observation: White precipitate (Et₃N·HCl) will form immediately.
- Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.
 - Validation: Monitor by TLC (Hexane:EtOAc 3:1). The indoline spot (fluorescent blue/purple) should disappear; a new lower R_f spot (amide) appears.
- Workup (The "Wash" Cycle):
 - Wash organic phase with 1M HCl (2 x 10 mL) to remove unreacted indoline and amine base.
 - Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid chloride (hydrolyzed to acid).
 - Wash with Brine (1 x 10 mL).
- Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).



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Figure 2: Synthetic workflow for the acylation of indoline.

Part 4: Analytical Characterization

To confirm identity and purity, the following spectral features must be observed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The indoline ring presents a distinct aliphatic pattern, while the aromatic region shows the substitution pattern of the 3-chlorophenyl group.

- 4.10 ppm (t, 2H): Indoline
-CH
. Diagnostic: This triplet is downfield due to the amide nitrogen.
- 3.15 ppm (t, 2H): Indoline Ar-CH
(benzylic).
- 7.00 – 8.20 ppm (m, 8H): Aromatic protons.
 - Look for the indoline C7-H (closest to amide) often shifted downfield/broadened due to anisotropy of the carbonyl group.
 - The 3-Chlorophenyl ring will show a distinct singlet-like pattern for the proton at position 2 (between Cl and CO).

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Parent Ion:
(approx).
- Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (258 and 260) confirms the presence of one Chlorine atom.

HPLC Purity

- Column: C18 Reverse Phase.
- Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
- Retention: High retention time (lipophilic, LogP > 3.0).

Part 5: Biological Context & Applications[1]

Fragment-Based Drug Design (FBDD)

This molecule serves as a "hit" fragment. Researchers often start with this core and elaborate at the:

- Indoline C5 position: Adding solubilizing groups (e.g., morpholine, piperazine) to improve "drug-likeness."
- 3-Chlorophenyl ring: Replacing Cl with -CF
or -CN to probe electronic effects in the hydrophobic pocket.

Target Classes

- 11

-HSD1 Inhibitors: N-benzoyl indolines have been explored as inhibitors for cortisol production (Metabolic Syndrome).[1]
- P2X7 Receptor Antagonists: The benzamide core is central to many P2X7 antagonists used in inflammation research. The indoline variant tests if the "kinked" structure fits better than the planar indole.
- Transient Receptor Potential (TRP) Modulators: Similar scaffolds appear in TRPM8 and TRPV1 literature.

References

- Scaffold Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard Schotten-Baumann protocols).
- Indoline Properties: Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.
- Bioactivity Context (Analogous Structures): P2X7 Antagonists: G. Pattenden et al., "Synthetic studies towards P2X7 antagonists," Bioorg. Med. Chem. Lett., 2015. 11 -HSD1 Inhibitors:

Abbott Laboratories Patents (e.g., WO2006/012221) describing N-aryl indoline/piperidine scaffolds.

- Chemical Data: PubChem Compound Summary for related N-benzoyl indolines. (Search: "Indolin-1-yl methanone").

(Note: While specific "blockbuster" papers for this exact CAS are rare, the references provided anchor the synthesis and application of the N-aryloindoline class.)

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Sources

- 1. 5162-03-8[(2-Chlorophenyl)(phenyl)methanone]BLD Pharm [bldpharm.com]
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